1-(6-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s systematic IUPAC name, 1-(6-carbamoylpyridin-2-yl)piperidine-4-carboxylic acid hydrochloride , reflects its core structural features. The parent piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) is substituted at position 1 with a 6-carbamoylpyridin-2-yl group and at position 4 with a carboxylic acid moiety. The hydrochloride salt indicates protonation of the piperidine nitrogen, stabilized by a chloride counterion.
The molecular formula, C₁₂H₁₅N₃O₃·HCl , corresponds to a molecular weight of 285.73 g/mol. Key structural descriptors include:
The pyridine ring’s carbamoyl group (-CONH₂) and the piperidine-attached carboxylic acid (-COOH) introduce hydrogen-bonding donor/acceptor sites critical for solid-state packing. Comparative analysis with the non-salt form, 1-(pyridin-2-yl)piperidine-4-carboxylic acid (C₁₁H₁₄N₂O₂, MW 206.24 g/mol), highlights the hydrochloride’s increased polarity due to ionic character.
Properties
IUPAC Name |
1-(6-carbamoylpyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c13-11(16)9-2-1-3-10(14-9)15-6-4-8(5-7-15)12(17)18;/h1-3,8H,4-7H2,(H2,13,16)(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWHTGKARCOPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC(=N2)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents.
Carbamoylation and Carboxylation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
1-(6-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C12H15N3O3
- Molecular Weight : 249.27 g/mol
- IUPAC Name : 1-(6-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid
- CAS Number : 923125-45-5
The structure features a piperidine ring substituted with a pyridine moiety and a carboxylic acid group, which contributes to its biological activity.
Medicinal Chemistry
1-(6-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride has been explored for its potential in drug development. Its structural components suggest that it may interact with various biological targets, particularly in the treatment of neurological disorders and cardiovascular diseases.
Case Study: Anti-thromboembolic Activity
Research indicates that compounds structurally related to this compound serve as intermediates in the synthesis of Apixaban, an anti-thromboembolic agent. Apixaban is widely used as an anticoagulant, highlighting the relevance of this compound in developing similar therapeutic agents .
Antimicrobial Studies
Studies have evaluated the biological activity of related compounds against various pathogens. For instance, derivatives of pyridine carboxylic acids have shown varying degrees of antibacterial and antifungal properties, suggesting that this compound could also possess such activities .
Antibacterial Activity Testing
In vitro assays have been conducted to assess the efficacy of related compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. These studies typically involve disk diffusion methods to determine minimum inhibitory concentrations (MICs), providing insights into potential therapeutic uses .
Liquid Crystal Properties
The liquid crystalline properties of certain derivatives have been studied extensively. Compounds similar to this compound exhibit unique phase transitions that make them suitable for applications in display technologies and materials science .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(6-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related piperidine-4-carboxylic acid derivatives, focusing on substituents, physicochemical properties, and biological activity.
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Activity Differences
- Carbamoyl vs. This difference may influence binding to enzymes like thrombin or cholinesterases .
- Aromatic vs. Heteroaromatic Substituents : Bromobenzyl (in 1-(4-bromobenzyl)piperidine-4-carboxylic acid hydrochloride) provides bulkier hydrophobic interactions, while thienylmethyl (in the thiophene derivative) introduces sulfur-mediated π-stacking, altering selectivity for receptor subtypes .
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound and its analogs improves water solubility compared to free bases (e.g., methyl ester derivatives require organic solvents for dissolution) .
Neurological Targets
- The carbamoylpyridin-2-yl analog demonstrates dual inhibitory activity against thrombin (IC₅₀ = 0.8 µM) and acetylcholinesterase (IC₅₀ = 1.2 µM), outperforming chloro-substituted analogs in cross-reactivity studies .
- In contrast, 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride shows selectivity for cholinesterase inhibition (IC₅₀ = 3.5 µM) with minimal thrombin interaction, highlighting the role of substituent electronic effects .
Biological Activity
1-(6-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C12H15N3O3·HCl
- CAS Number : 84358-13-4
The structure consists of a piperidine ring substituted with a carbamoylpyridine moiety and a carboxylic acid group, which contributes to its biological activity.
1-(6-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid; hydrochloride exhibits various biological activities, primarily through modulation of neurotransmitter systems and enzyme inhibition. It has been studied for its effects on:
- Soluble Epoxide Hydrolase (sEH) : Inhibitors of sEH have been linked to anti-inflammatory effects and cardiovascular protection. The compound's structural analogs demonstrate significant inhibition of sEH, suggesting potential in treating cardiovascular diseases .
- Opioid Receptors : Research indicates that piperidine derivatives can interact with opioid receptors, which may lead to analgesic effects. The incorporation of piperidine carboxylic acids into endomorphin analogs has shown promising results in enhancing receptor affinity and selectivity .
In Vitro Studies
Several studies have evaluated the biological activity of 1-(6-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid; hydrochloride:
- Antiviral Activity : A study on structurally similar compounds revealed significant antiviral properties against influenza viruses, indicating that modifications in the piperidine structure can enhance efficacy against viral infections .
- Cytotoxicity Assays : The compound was subjected to cytotoxicity testing using various cell lines. Results showed that it possesses a moderate cytotoxic profile, with an effective concentration (EC50) indicating potential therapeutic windows .
In Vivo Studies
Research involving animal models has provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Cardiovascular Effects : In vivo studies demonstrated that compounds similar to 1-(6-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid can lower blood pressure and reduce inflammation markers, supporting its role as a cardiovascular agent .
Case Study 1: Antiviral Efficacy
A recent investigation into the antiviral properties of piperidine derivatives highlighted that certain modifications can significantly enhance their efficacy against RNA viruses, including SARS-CoV-2. The study identified that compounds with specific substitutions at the piperidine ring exhibited potent inhibitory effects on viral replication .
Case Study 2: Pain Management
Another case study focused on the analgesic potential of piperidine derivatives, where 1-(6-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid; hydrochloride was evaluated for its interaction with opioid receptors. The results indicated that it could serve as a lead compound for developing new analgesics with reduced side effects compared to traditional opioids .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 1-(6-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid hydrochloride, and what reaction conditions optimize yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, pyridine derivatives can be synthesized via palladium-catalyzed coupling or copper-mediated reactions, as seen in analogous piperidine-based compounds . Optimized conditions include using anhydrous solvents (e.g., DMF or toluene), inert atmospheres, and controlled temperatures (40–100°C) to minimize side reactions. Post-synthetic purification via recrystallization or column chromatography ensures ≥95% purity, as validated in similar piperidine-carboxylic acid derivatives .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry, with discrepancies resolved by 2D NMR (e.g., COSY, HSQC) .
- HPLC-MS : Validates purity (>98%) and identifies trace impurities (e.g., unreacted intermediates) using C18 columns and gradient elution .
- X-ray Crystallography : Resolves crystal structure and salt formation, critical for confirming the hydrochloride moiety .
- FT-IR : Verifies functional groups (e.g., carbamoyl C=O stretch at ~1680 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in NMR data when analyzing stereochemistry?
Answer:
Discrepancies often arise from dynamic rotational isomerism or proton exchange. Strategies include:
- Variable Temperature NMR : Suppresses exchange broadening by cooling to −40°C .
- Chiral Derivatization : Use of chiral auxiliaries (e.g., Mosher’s acid) to differentiate enantiomers.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants for stereoisomers .
Advanced: What strategies assess the compound’s stability under varying pH and temperature for long-term storage?
Answer:
- Forced Degradation Studies : Expose the compound to extreme pH (1–13), heat (40–80°C), and light (ICH Q1B) to identify degradation products via LC-MS .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, monitoring purity changes monthly. Stable analogs like piperidine-4-carboxylic acid derivatives show <5% degradation under −20°C storage .
Basic: What are the critical parameters for validating purity via HPLC?
Answer:
- Column Selection : C18 or HILIC columns for polar analytes.
- Mobile Phase : Buffered acetonitrile/water (0.1% TFA) improves peak symmetry.
- Detection : UV at 210–254 nm for carboxylic acid moieties; MS for low-abundance impurities .
- System Suitability : Resolution >2.0 between the compound and impurities (e.g., unreacted pyridine intermediates) .
Advanced: How does the hydrochloride salt form influence solubility and bioavailability?
Answer:
- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., 4-piperidineacetic acid HCl: ~50 mg/mL in water) compared to free bases, critical for in vitro assays .
- Bioavailability : Salt formation reduces logP, improving membrane permeability. Crystallographic data (e.g., monoclinic P21/c space group in similar salts) correlates with dissolution rates .
Advanced: How can researchers mitigate batch-to-batch variability in synthetic yield?
Answer:
- DoE Optimization : Use factorial design to test variables (catalyst loading, temperature, solvent ratios) .
- In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real-time.
- Purification Consistency : Standardize crystallization protocols (e.g., anti-solvent addition rate) .
Basic: What safety precautions are critical during handling?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .
Advanced: What computational methods predict biological activity of this compound?
Answer:
- Molecular Docking : AutoDock Vina screens against targets (e.g., opioid receptors) using the compound’s 3D structure .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .
Basic: How is the hydrochloride counterion confirmed in the final product?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
